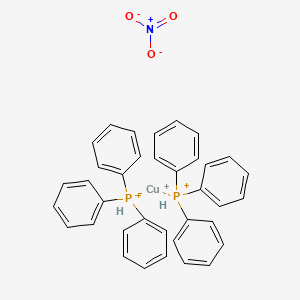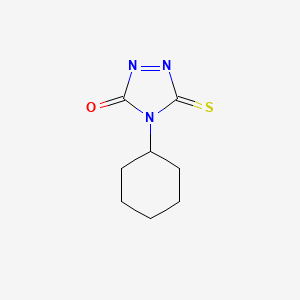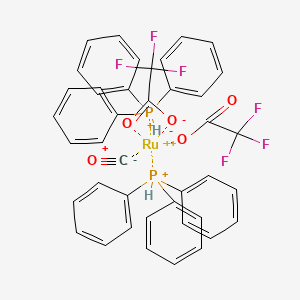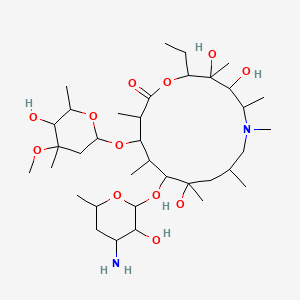![molecular formula C11H11F3N2O4S B12348578 Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)
Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is a complex organic compound that features a spirocyclic structure, combining azetidine and indoline moieties. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for drug design as it can enhance binding affinity and selectivity towards biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate typically involves a multi-step process. One common method is the copper-catalyzed asymmetric Kinugasa reaction, which involves the cyclization of oxindolyl azaoxylallyl cations with sulfur ylides. This reaction proceeds with high diastereoselectivity and yields the desired spirocyclic product in good yields .
Another approach involves the visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade reaction of indoles. This method also provides high yields and excellent diastereoselectivity .
Industrial Production Methods
Industrial production of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is less common due to the complexity of the synthesis. advancements in catalytic methods and reaction optimization may pave the way for scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[azetidine-3,3’-indolin]-2,2’-diones.
Reduction: Reduction reactions can convert the compound into different spirocyclic derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Due to its rigid and three-dimensional structure, it is being explored for its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[azetidine-2,3’-indoline]-2,2’-diones: These compounds share a similar spirocyclic framework but differ in the position of the spiro junction and the functional groups attached.
Spiro[indazole-3,3’-indolin]-2’-ones: These compounds feature an indazole moiety instead of an azetidine, leading to different chemical and biological properties.
Uniqueness
Spiro[azetidine-3,3’-indolin]-2’-one trifluoromethanesulfonate is unique due to its specific spirocyclic structure and the presence of the trifluoromethanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H11F3N2O4S |
|---|---|
Molekulargewicht |
324.28 g/mol |
IUPAC-Name |
spiro[1H-indole-3,3'-azetidine]-2-one;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C10H10N2O.CHF3O3S/c13-9-10(5-11-6-10)7-3-1-2-4-8(7)12-9;2-1(3,4)8(5,6)7/h1-4,11H,5-6H2,(H,12,13);(H,5,6,7) |
InChI-Schlüssel |
ORHFDCKQLJAMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)C3=CC=CC=C3NC2=O.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)






![2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
![2-[4-(2-Methoxyethoxy)phenyl]ethanamine](/img/structure/B12348572.png)

